molecular formula C26H54O B041338 Dodecyltetradecanol CAS No. 59219-70-4

Dodecyltetradecanol

Cat. No. B041338
CAS RN: 59219-70-4
M. Wt: 382.7 g/mol
InChI Key: VPKOJRLFKZGIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds like Dodecyltetradecanol often involves multiple steps and various chemical reactions . The exact synthesis process for Dodecyltetradecanol is not specified in the available resources.


Physical And Chemical Properties Analysis

Dodecyltetradecanol has a molecular weight of 382.706 Da . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not provided in the available resources .

Scientific Research Applications

  • Insecticide Enhancement : Dodecyl acetate has been found to enhance insecticide control of western flower thrips by increasing larval mortality rates (Cook, Dadour, & Bailey, 2002).

  • Separation of Carbon Nanotubes : Sodium dodecyl sulfate plays a crucial role in the separation of metallic and semiconducting single-wall carbon nanotubes using density gradient ultracentrifugation and agarose gel separations (Tanaka, Urabe, Nishide, & Kataura, 2011).

  • Hydrate Formation Promotion : A combination of sodium dodecyl sulphate (SDS) and tetrahydrofuran (THF) efficiently promotes hydrate formation, leading to full water-to-hydrate conversion (Torré, Ricaurte, Dicharry, & Broseta, 2012).

  • Tyrosinase Inhibition : Dodecyl gallate inhibits the oxidation of l-DOPA catalyzed by tyrosinase, acting as an uncompetitive inhibitor (Kubo, Chen, & Nihei, 2003).

  • Antifungal Activity : Dodecyl protocatechuate, when loaded into nanostructured lipid systems, improves antifungal activity and inhibits fungal adhesion in lung cells and the extracellular matrix in vitro (Medina-Alarcón et al., 2017).

  • Functionalization of Carbon Nanotubes : Dodecylamine, 1-octadecanol, and polyethylene glycol, when used to functionalize multi-walled carbon nanotubes (MWCNTs), enhance their versatility for applications in various fields such as biology, nanocomposites, water treatment, and petrochemical technologies (Abuilaiwi et al., 2010).

  • Lipopolysaccharides Analysis : Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used for analyzing the macromolecular heterogeneity of lipopolysaccharides from Helicobacter pylori (Moran, Helander, & Kosunen, 1992).

  • Chromatographic Separations : Dodecyl α-D-glucopyranoside monophosphate and monosulfate anionic surfactants are utilized in micellar electrokinetic capillary chromatography for enantiomer separations (Tickle, Okafo, Camilleri, Jones, & Kirby, 1994).

Safety And Hazards

The safety data and potential hazards associated with Dodecyltetradecanol are not specified in the available resources .

Future Directions

The future directions for the study and application of Dodecyltetradecanol are not specified in the available resources .

properties

IUPAC Name

2-dodecyltetradecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54O/c1-3-5-7-9-11-13-15-17-19-21-23-26(25-27)24-22-20-18-16-14-12-10-8-6-4-2/h26-27H,3-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKOJRLFKZGIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecyltetradecanol

CAS RN

59219-70-4
Record name Dodecyltetradecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DODECYLTETRADECANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OT2NH8QC0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecyltetradecanol
Reactant of Route 2
Reactant of Route 2
Dodecyltetradecanol
Reactant of Route 3
Dodecyltetradecanol
Reactant of Route 4
Dodecyltetradecanol
Reactant of Route 5
Dodecyltetradecanol
Reactant of Route 6
Dodecyltetradecanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.